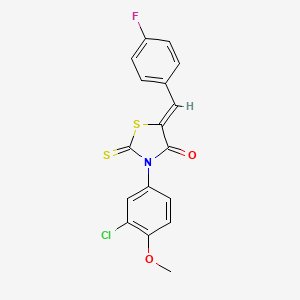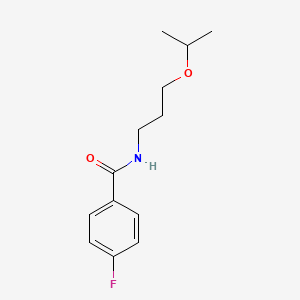
3-(3-chloro-4-methoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
説明
Synthesis Analysis
The synthesis of thiazolidinone derivatives involves the reaction of specific phenyl and thiadiazol compounds with mercaptoacetic acid, leading to the formation of the target compound through refluxation processes and catalyzed reactions, highlighting a focus on the creation of thiazolidin-4-one derivatives with potential biological activities (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
X-ray diffraction and quantum chemical calculations have been employed to elucidate the molecular structure of thiazolidin-4-one derivatives. Studies have shown these compounds to crystallize in specific systems with detailed crystal cell parameters, revealing non-planar structures with potential for various interactions and stability due to intramolecular forces (Yahiaoui et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving thiazolidin-4-one derivatives often result in the formation of cyclic dimeric units and complex sheets through hydrogen bonding, indicating a versatility in chemical behavior that could be leveraged in various applications. The synthesis process involves interactions with different chemical groups, leading to a variety of derivatives with distinct properties (Delgado et al., 2005).
Physical Properties Analysis
The physical properties of thiazolidin-4-one derivatives, including melting points and solubility in various solvents, are influenced by their specific structural characteristics. The presence of certain substituents affects these properties, which are crucial for determining the compound's application potential in various fields (Banu et al., 2013).
科学的研究の応用
Antimicrobial Activities
Synthesis and Antimicrobial Evaluation : A study by Yolal et al. (2012) involved synthesizing derivatives similar to the compound and evaluating their antimicrobial activities. They found these compounds exhibited high anti-Mycobacterium smegmatis activity, suggesting potential use in combating specific bacterial infections (Yolal et al., 2012).
Antimicrobial Activity of Derivatives : Krátký et al. (2017) synthesized and evaluated a series of derivatives as potential antimicrobial agents. They reported that all derivatives were active against mycobacteria, with some showing high activity against Mycobacterium tuberculosis (Krátký et al., 2017).
Anti-Inflammatory and Analgesic Activities
Synthesis and Evaluation of Anti-Inflammatory Properties : Khalifa et al. (2008) synthesized new derivatives and evaluated them for their anti-inflammatory and analgesic activities. They found that some compounds exhibited significant anti-inflammatory activity (Khalifa et al., 2008).
Anti-Inflammatory Activity of Novel Derivatives : Sunder and Maleraju (2013) synthesized eight derivatives and assessed their anti-inflammatory activity. Among them, several showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Anticancer Activities
Anticancer Evaluation of Derivatives : A study by Deep et al. (2013) on the antimicrobial and anticancer potentials of synthesized derivatives found that some showed considerable activity against human colon cancer cells (Deep et al., 2013).
Synthesis and Anticancer Activity : Fathy et al. (2017) synthesized new derivatives of thiophenes and 1,3-thiazolidines and tested them for anticancer activity. They found that most compounds demonstrated significant activity against cancer cells (Fathy et al., 2017).
Structural and Supramolecular Studies
Crystal Structure Analysis : Yin et al. (2008) conducted a study on the crystal structure of a similar compound, revealing insights into its molecular conformation and interactions (Yin et al., 2008).
Supramolecular Structures : A study by Cunico et al. (2007) investigated the supramolecular structures of symmetrically substituted 1,3-thiazolidin-4-ones, providing valuable information on molecular interactions and conformations (Cunico et al., 2007).
特性
IUPAC Name |
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2S2/c1-22-14-7-6-12(9-13(14)18)20-16(21)15(24-17(20)23)8-10-2-4-11(19)5-3-10/h2-9H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTXORKZJANVTP-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4628571.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628585.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628604.png)
![2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate](/img/structure/B4628612.png)

![2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4628615.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4628621.png)
![ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4628625.png)
![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)
![{2-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4628648.png)
![7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4628651.png)
![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)